molecular formula C16H14ClN3O2 B1666631 N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 153436-53-4

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

Numéro de catalogue B1666631
Numéro CAS: 153436-53-4
Poids moléculaire: 315.75 g/mol
Clé InChI: GFNNBHLJANVSQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (CDMQA) is a synthetic quinazoline derivative that has been studied for its potential therapeutic application in various medical conditions. CDMQA has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. It has also been studied for its ability to modulate the activity of enzymes, hormones, and other molecules involved in various physiological processes.

Applications De Recherche Scientifique

EGFR Tyrosine Kinase Inhibition

AG-1478 is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 of about 3 nM . It selectively blocks EGFR activation, which is crucial in cell signaling pathways that regulate cell proliferation, survival, and differentiation. This inhibition is particularly relevant in cancer research, where overexpression or mutation of EGFR is implicated in tumor growth and progression.

Cancer Therapy Research

In the field of oncology, AG-1478 has been used to study the effects of EGFR inhibition on various cancers. It helps in understanding the role of EGFR in cancer development and in the development of more potent and specific EGFR inhibitors. AG-1478 has paved the way for FDA-approved drugs like Gefitinib and Erlotinib, which are used to treat non-small cell lung cancer .

Anti-Fibrotic Studies

AG-1478 has shown promise in anti-fibrotic studies due to its ability to inhibit EGFR activation. This is significant in conditions like pulmonary fibrosis, where EGFR signaling contributes to the fibrotic process. Research using AG-1478 can lead to potential treatments for fibrotic diseases .

Radiation-Induced ErbB4 Inhibition

Apart from EGFR, AG-1478 also inhibits the activation of ErbB4, another member of the EGFR family, which can be induced by radiation in cancer cells. This application is important in understanding the cellular responses to radiation therapy and in improving the effectiveness of such treatments in cancer .

Optical Probing in Drug Development

AG-1478’s quinazolinamine scaffold makes it a fluorophore with distinct optical properties. Researchers use optical spectroscopy techniques like UV-vis and fluorescence spectroscopy to study AG-1478’s behavior in various solvents. This research aids in the development of new drugs by understanding their conformation and chemical environment .

Computational Chemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are computational methods used to predict the electronic structure and optical properties of compounds like AG-1478. These methods are essential in simulating absorption and emission spectra, which are crucial for designing drugs with desired optical properties for medical imaging or therapy .

Mécanisme D'action

Target of Action

The primary target of AG-1478 is the EGFR (ErbB1) . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation . AG-1478 selectively inhibits EGFR with an IC50 of about 3 nM in vitro .

Mode of Action

AG-1478 acts by inhibiting the tyrosine kinase activity of EGFR . It blocks the activation of EGFR, thereby preventing the phosphorylation of the receptor . This inhibition disrupts the downstream signaling pathways that are activated by EGFR, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR by AG-1478 affects several downstream signaling pathways. These include the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By inhibiting EGFR activation, AG-1478 prevents the activation of these pathways, thereby inhibiting the cellular processes they regulate .

Pharmacokinetics

It is known that the compound is soluble in dmso at 10mg/ml . It is supplied as a powder that can be dissolved in DMSO to make a stock solution . The compound is stable for 24 months in lyophilized form and for 3 months in solution .

Result of Action

The inhibition of EGFR by AG-1478 leads to a decrease in cell proliferation and survival . This makes AG-1478 a potential therapeutic agent for diseases characterized by overactive EGFR signaling, such as certain types of cancer .

Action Environment

The efficacy and stability of AG-1478 can be influenced by various environmental factors. For instance, the compound should be stored at or below -20ºC and protected from light to prevent loss of potency . Furthermore, the compound’s action can be influenced by the concentration of EGFR in the cells, as well as the presence of other signaling molecules .

Propriétés

IUPAC Name

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNNBHLJANVSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051447
Record name N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

CAS RN

153436-53-4, 175178-82-2
Record name N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153436-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-1478
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 1478, free base >99%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AG-1478
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUH0SEZ9HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

Q & A

Q1: What is the primary molecular target of AG-1478?

A1: AG-1478 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [, , ] It exhibits significant inhibitory effects on both basal and ligand-stimulated EGFR phosphorylation without altering receptor content, EGF-binding sites, or binding affinity. []

Q2: How does AG-1478 interact with the EGFR?

A2: AG-1478 directly interacts with the EGFR, acting as an open-channel blocker. [] This interaction is independent of its effects on protein tyrosine kinase (PTK) activity, indicating a separate mechanism of action. []

Q3: What are the downstream effects of AG-1478-mediated EGFR inhibition?

A3: AG-1478 effectively inhibits EGFR signaling, leading to:

  • Reduced cell proliferation: This effect is consistently observed across various cell lines, including A431, MDA-468, and human glioma cells. [, ]
  • Cell cycle arrest: AG-1478 induces a G1 cell cycle arrest in receptor-overexpressing cells, primarily through the upregulation of the cyclin-dependent kinase inhibitor p27. [] This arrest is reversible upon removal of the inhibitor. []
  • Inhibition of downstream signaling pathways: AG-1478 suppresses the activation of key downstream pathways such as ERK1/2, Akt, and mTOR, ultimately impacting cell growth and survival. [, , , ]
  • Suppression of tumorigenesis: Studies in animal models have shown that AG-1478 can significantly delay tumor formation by inhibiting EGFR signaling and downstream pathways. [, ]

Q4: What is the molecular formula and weight of AG-1478?

A4: The molecular formula of AG-1478 is C17H16ClN3O2, and its molecular weight is 329.78 g/mol. []

Q5: Is there any spectroscopic data available for AG-1478?

A5: Yes, UV-Vis absorption spectra of AG-1478 have been measured in various solutions. [, ] Computational studies using time-dependent density functional theory (TD-DFT) have been conducted to correlate the UV-Vis spectral signatures with the drug's structure, revealing the contributions of different conformers to the overall spectrum. [, , ]

Q6: Are there specific material compatibility requirements for handling and storing AG-1478?

A6: While the provided research does not explicitly mention specific materials, it's generally recommended to handle and store AG-1478 in accordance with standard laboratory practices for small molecule inhibitors. This typically involves using inert materials such as glass or chemically resistant plastics and storing the compound under appropriate conditions (e.g., low temperature, protected from light and moisture).

Q7: Does AG-1478 possess any catalytic properties?

A8: AG-1478 is primarily known for its inhibitory properties against EGFR tyrosine kinase and not for its catalytic activity. Therefore, it's not typically used in catalytic applications. [, ]

Q8: Have computational methods been used to study AG-1478?

A9: Yes, extensive computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been conducted. [, , , ] These studies focused on:

  • Conformer analysis: Identifying stable conformers of AG-1478 and their relative energies. [, ]
  • UV-Vis spectra simulation: Correlating the experimental UV-Vis spectra with the calculated electronic transitions of different conformers. [, , ]
  • Benchmarking DFT functionals: Evaluating the accuracy of various DFT functionals for predicting the optical properties of AG-1478. []
  • QSAR model development: Exploring the relationship between the structure of AG-1478 and its biological activity, aiming to design new EGFR inhibitors with improved properties. []

Q9: How do structural modifications of AG-1478 impact its activity?

A10: While the provided research doesn't delve into specific SAR studies, it highlights the importance of the quinazoline scaffold in AG-1478 for its inhibitory activity. [] It suggests that modifications to this scaffold could significantly impact its ability to bind to EGFR and exert its effects. Further research focused on synthesizing and evaluating AG-1478 analogs would be needed to establish a detailed SAR profile.

Q10: Are there any specific formulation strategies mentioned to improve AG-1478's stability, solubility, or bioavailability?

A10: The provided research papers primarily focus on the in vitro and in vivo effects of AG-1478 and do not delve into specific formulation strategies for this compound.

Q11: Is there information regarding AG-1478's compliance with SHE regulations?

A11: The provided research papers predominantly focus on the scientific aspects of AG-1478 and do not cover SHE regulations. It is crucial to consult the relevant safety data sheets (SDS) and regulatory guidelines for up-to-date information on the safe handling, storage, and disposal of AG-1478.

Q12: What in vitro assays have been used to study AG-1478's activity?

A12: Various in vitro assays have been employed to investigate the effects of AG-1478, including:

  • Cell proliferation assays: Assessing the impact of AG-1478 on the growth of different cell lines using techniques like MTT assays and colony formation assays. [, , , , ]
  • DNA synthesis assays: Measuring the incorporation of radiolabeled thymidine into DNA to evaluate the effect of AG-1478 on cell cycle progression. [, , ]
  • Immunoblotting and immunoprecipitation: Analyzing the phosphorylation status of EGFR and downstream signaling molecules (ERK1/2, Akt, etc.) to determine the inhibitory effects of AG-1478 on EGFR signaling. [, , , , , , , , ]
  • Receptor binding assays: Investigating the interaction of AG-1478 with EGFR using radioligand binding studies. [, ]

Q13: What in vivo models have been used to study AG-1478?

A13: AG-1478's in vivo activity has been studied in several animal models, primarily rodents:

  • Tumor xenograft models: Investigating the effect of AG-1478 on tumor growth and progression in mice implanted with human cancer cell lines, demonstrating its potential as an anti-cancer agent. [, , , ]
  • Allergen-induced airway inflammation models: Studying the impact of AG-1478 on airway hyperresponsiveness, inflammation, and remodeling in sensitized rats challenged with allergens like ovalbumin, highlighting its potential in treating asthma. [, , ]
  • Models of stress-induced cardiac injury: Assessing the cardioprotective effects of AG-1478 in mice subjected to stress, suggesting its potential in mitigating cardiac damage. []

Q14: What are the known mechanisms of resistance to AG-1478?

A17: While the research provided doesn't explicitly discuss mechanisms of acquired resistance to AG-1478, it suggests a potential role for the INK4a/Arf gene in modulating the response to EGFR inhibitors. [] The presence or absence of INK4a/Arf may influence the downstream signaling response and sensitivity to AG-1478 in glioblastoma cells.

Q15: Is there cross-resistance between AG-1478 and other EGFR inhibitors or classes of anti-cancer drugs?

A15: The provided research doesn't offer insights into cross-resistance patterns between AG-1478 and other EGFR inhibitors. Further investigation is required to understand the potential for cross-resistance and its clinical implications.

Q16: What is the known toxicological profile of AG-1478?

A16: The provided research primarily focuses on the therapeutic potential of AG-1478 and does not provide a comprehensive assessment of its toxicological profile. It's crucial to consult relevant safety data sheets (SDS) and conduct appropriate toxicological studies to determine the potential adverse effects of AG-1478.

Q17: Are there specific drug delivery or targeting strategies mentioned for AG-1478?

A17: The provided research focuses on understanding the mechanisms and effects of AG-1478, without exploring specific drug delivery strategies.

Q18: Has AG-1478 been studied in the context of biomarkers and diagnostics?

A21: While the provided research doesn't explicitly explore the use of AG-1478 in diagnostics, it highlights the potential role of EGFR expression levels as a predictive biomarker for the efficacy of EGFR tyrosine kinase inhibitors. [, ] Cell lines and tumors with higher EGFR expression levels tend to be more sensitive to AG-1478, suggesting that EGFR expression could serve as a potential biomarker for patient stratification in clinical settings.

Q19: What analytical techniques were commonly used in the research on AG-1478?

A19: A range of analytical methods were employed in the studies, including:

  • Western Blotting: Widely used to detect and quantify protein levels, particularly the phosphorylation status of EGFR and downstream signaling molecules, to assess the inhibitory effects of AG-1478. [, , , , , , , , ]
  • Immunoprecipitation: Employed to investigate protein-protein interactions, such as the association of EGFR with adaptor proteins like Shc and Grb2 upon AG-1478 treatment. [, ]
  • Immunofluorescence Microscopy: Used to visualize the cellular localization of proteins, such as EGFR, F-actin, E-cadherin, and β-catenin, to understand the effects of AG-1478 on cellular morphology and protein trafficking. [, ]
  • RT-PCR: Utilized to measure mRNA expression levels of genes involved in EGFR signaling and downstream pathways, providing insights into the transcriptional effects of AG-1478. []
  • Enzyme-linked immunosorbent assay (ELISA): Used to quantify the levels of specific proteins secreted by cells, such as IL-6, to assess the impact of AG-1478 on cytokine production. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.